molecular formula C9H16O3 B1584551 Butyl levulinate CAS No. 2052-15-5

Butyl levulinate

Cat. No.: B1584551
CAS No.: 2052-15-5
M. Wt: 172.22 g/mol
InChI Key: ISBWNEKJSSLXOD-UHFFFAOYSA-N
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Description

Butyl levulinate is an ester derived from levulinic acid and butanol. It is a versatile compound with applications in various industries, including food, pharmaceuticals, and biofuels. This compound is known for its potential as a bio-based fuel additive due to its favorable physical properties, such as high miscibility with diesel and low toxicity .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl levulinate can be synthesized through the esterification of levulinic acid with butanol. This reaction is typically catalyzed by acids such as sulfuric acid or heteropoly acids. The reaction conditions often involve heating the mixture to temperatures around 100-120°C and maintaining the reaction for several hours to achieve high yields .

Industrial Production Methods: Industrial production of this compound involves several steps, including fed-batch hydrolysis, decolorization, extraction, esterification, and purification. The fed-batch hydrolysis process produces levulinic acid, which is then esterified with butanol. The final product undergoes purification to achieve high purity levels, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions: Butyl levulinate primarily undergoes esterification reactions. It can also participate in hydrolysis, where it is converted back to levulinic acid and butanol under acidic or basic conditions. Additionally, it can undergo transesterification reactions with other alcohols to form different esters .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl levulinate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential as a bio-based solvent in enzymatic reactions.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility.

    Industry: Utilized as a fuel additive to improve the properties of diesel and biodiesel. .

Comparison with Similar Compounds

Uniqueness of Butyl Levulinate: this compound stands out due to its optimal balance of physical properties, such as higher boiling point and better miscibility with diesel compared to its shorter-chain counterparts. This makes it particularly suitable for use as a biofuel additive .

Biological Activity

Introduction

Butyl levulinate (BL) is an ester derived from levulinic acid and butanol, recognized for its potential applications as a biofuel additive and in organic synthesis. This article explores the biological activity of this compound, focusing on its synthesis, catalytic processes, and potential applications in various fields.

Synthesis and Catalytic Activity

The synthesis of this compound involves the esterification of levulinic acid with n-butanol. Several studies have investigated various catalysts to optimize this reaction.

Catalysts Used

  • Titanium Oxide Nanoparticles (TiO2) :
    • Achieved a conversion rate of 77.6% under optimal conditions (reaction time of 8 hours, temperature of 120 °C, and catalyst dosage of 8.6 wt%) with high selectivity towards BL (96.4%) .
    • The addition of water improved the catalytic performance by converting Lewis acid sites to Brønsted acid sites, enhancing reactivity .
  • Amberlyst™15 :
    • Demonstrated high conversion rates with minimal side reactions during the esterification process .
  • Heteropolyacid Catalysts :
    • Achieved yields up to 99%, showcasing excellent catalytic efficiency for the synthesis of n-butyl levulinate from levulinic acid .

Reaction Parameters

The efficiency of the esterification reaction is influenced by several parameters:

ParameterOptimal ConditionEffect on Yield
Reaction Temperature120 °CIncreases conversion rates
Catalyst Dosage8.6 wt%Enhances active site availability
Reaction Time8 hoursReaches equilibrium state
Water AdditionBeneficialImproves reaction kinetics

Biofuel Potential

This compound is gaining attention as a renewable biofuel additive due to its favorable properties, such as high energy content and low toxicity. Studies suggest that BL can improve the combustion characteristics of fuels when blended with conventional diesel .

Health and Environmental Impact

Research indicates that this compound exhibits low toxicity levels compared to other chemical additives. Its biodegradability makes it an environmentally friendly alternative in various applications, including as a solvent in pharmaceuticals and agrochemicals .

Case Studies

  • Combustion Characteristics :
    • A study evaluated the combustion performance of this compound blends with diesel, revealing improved ignition properties and reduced emissions compared to traditional fuels .
  • Pharmaceutical Applications :
    • BL has been explored as a solvent for drug formulations due to its ability to dissolve various active pharmaceutical ingredients while maintaining stability .

Comparative Analysis

The following table summarizes key findings regarding the biological activity and application potential of this compound compared to other esters:

Property/ParameterThis compoundEthyl LevulinateMethyl Levulinate
ToxicityLowModerateModerate
BiodegradabilityHighModerateLow
Energy Content (MJ/kg)373532
Application in FuelsYesLimitedNo

Properties

IUPAC Name

butyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBWNEKJSSLXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038800
Record name Butyl 4-oxopentanoate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless or straw-colored liquid; sweet and slightly pungent caramellic odour with fruity undertones; mild sweet caramellic-herbaceous taste; bitter taste
Record name Pentanoic acid, 4-oxo-, butyl ester
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Record name Butyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

106.00 to 108.00 °C. @ 5.50 mm Hg
Record name Butyl levulinate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oil and alcohol
Record name Butyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.977
Record name Butyl levulinate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2052-15-5
Record name Butyl levulinate
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Record name Butyl levulinate
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Record name Butyl levulinate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78451
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Record name Pentanoic acid, 4-oxo-, butyl ester
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Record name Butyl 4-oxopentanoate
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Record name N-butyl 4-oxopentanoate
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Record name BUTYL LEVULINATE
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Record name Butyl levulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 5 cc autoclave is charged with 1 cc of heptane and 1 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 150° C. for 0.5 hours while maintaining a constant pressure of isobutene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
Quantity
2 mmol
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reactant
Reaction Step One
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2 mmol
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[Compound]
Name
aqueous solution
Quantity
1 mL
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reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 0.5 mmoles of levulinic acid and 2 mmoles of formic acid. 15 wt. % ZSM-5 zeolite is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 4 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
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2 mmol
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reactant
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Name
zeolite
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Synthesis routes and methods III

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 2 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
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reactant
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Synthesis routes and methods IV

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 2 mmoles of levulinic acid and 0.5 mmoles of formic acid. 2 wt. % triflic acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 0.5 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
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0.5 mmol
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Synthesis routes and methods V

Procedure details

A 5 cc autoclave is charged with 1 cc of iso-octane and 1 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 2 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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